molecular formula C7H4N2O3 B14588441 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde CAS No. 61062-99-5

3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde

Cat. No.: B14588441
CAS No.: 61062-99-5
M. Wt: 164.12 g/mol
InChI Key: SULRUJSVCUSIFX-UHFFFAOYSA-N
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Description

3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by its unique structure, which includes an oxido group and a carbaldehyde group attached to the benzoxadiazole ring. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 2,1,3-benzoxadiazole derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.

    Substitution: The carbaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its fluorescent properties make it useful for tracking and imaging biological processes .

Comparison with Similar Compounds

  • 5-Nitro-2,1,3-benzoxadiazole 3-oxide
  • 2,1,3-Benzoxadiazole derivatives

Comparison: 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is unique due to its combination of an oxido group and a carbaldehyde group, which imparts distinct chemical reactivity and biological activity. Compared to other benzoxadiazole derivatives, it offers enhanced fluorescence properties and specific interactions with biological targets, making it valuable in both research and industrial applications .

Properties

CAS No.

61062-99-5

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde

InChI

InChI=1S/C7H4N2O3/c10-4-5-2-1-3-6-7(5)9(11)12-8-6/h1-4H

InChI Key

SULRUJSVCUSIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NO[N+](=C2C(=C1)C=O)[O-]

Origin of Product

United States

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